molecular formula C34H42N2O9S B1662588 N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate CAS No. 121346-33-6

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

Cat. No.: B1662588
CAS No.: 121346-33-6
M. Wt: 654.8 g/mol
InChI Key: MZWPPDAHWIKZID-UHFFFAOYSA-N
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Description

Potent Ca2+ channel antagonist;  binds allosterically to the a1-subunit of L-type Ca2+ channels (Kd = 20 pM), at a site distinct from other types of blocker. Shows some selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects. Inhibits PDGF-stimulated smooth muscle cell proliferation.

Biological Activity

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate, also known by its CAS number 121346-33-6, is a compound that has garnered attention for its biological activity, particularly as a potent calcium channel antagonist. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications.

PropertyValue
Molecular FormulaC34H42N2O9S
Molecular Weight654.77 g/mol
CAS Number121346-33-6
Minimum Purity95%

The primary mechanism of action for this compound involves its role as a calcium channel antagonist . It binds allosterically to the α1-subunit of L-type calcium channels with a dissociation constant (Kd) of 20 pM, indicating a high affinity for this target. This binding disrupts the normal influx of calcium ions (Ca2+Ca^{2+}), which are crucial for various cellular functions including muscle contraction and cell proliferation .

Biochemical Pathways Affected

By inhibiting L-type calcium channels, the compound impacts several biochemical pathways:

  • Vasorelaxation : It has shown selectivity for vascular smooth muscle, leading to vasorelaxation without significant inotropic or chronotropic effects on the heart.
  • Cell Proliferation : The compound inhibits platelet-derived growth factor (PDGF)-stimulated smooth muscle cell proliferation, suggesting a potential role in managing conditions characterized by excessive cell growth.

In Vitro Studies

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrates effective inhibition of proliferation.
  • MCF-7 Cells : It shows potential as an anticancer agent due to its ability to induce apoptosis in a dose-dependent manner.

Case Studies

In a recent study evaluating the compound's effects on cancer cell lines, it was noted that it induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, which is consistent with other established anticancer agents like colchicine .

Potential Therapeutic Applications

Given its biological activity and mechanisms of action, this compound holds promise for several therapeutic applications:

  • Cardiovascular Diseases : Due to its vasorelaxant properties, it may be beneficial in treating hypertension or other vascular disorders.
  • Cancer Therapy : Its antiproliferative effects suggest potential use in oncology, particularly for tumors responsive to calcium channel modulation.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWPPDAHWIKZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611696
Record name Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121346-33-6
Record name Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Reactant of Route 3
Reactant of Route 3
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Reactant of Route 4
Reactant of Route 4
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Reactant of Route 5
Reactant of Route 5
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Reactant of Route 6
Reactant of Route 6
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

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